2-Methyl-1-nitronaphthalene
Overview
Description
2-Methyl-1-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, where a methyl group is attached to the second carbon and a nitro group is attached to the first carbon of the naphthalene ring. This compound is known for its yellow to ochre crystalline appearance and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-nitronaphthalene can be synthesized through nitration of 2-methylnaphthalene. The nitration process typically involves the reaction of 2-methylnaphthalene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of 2-methylnaphthalene to a nitrating mixture, with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization and recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin and hydrochloric acid.
Oxidation: Potassium permanganate, chromic acid.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.
Major Products Formed
Reduction: 2-Methyl-1-aminonaphthalene.
Oxidation: 2-Methyl-1-naphthoic acid.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-nitronaphthalene is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in studies related to the metabolism of nitroaromatic compounds and their effects on biological systems.
Medicine: Research on its derivatives has potential implications in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex chemical compounds
Mechanism of Action
The mechanism of action of 2-Methyl-1-nitronaphthalene involves its interaction with biological molecules through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can also undergo intersystem crossing, a process where it transitions from a singlet state to a triplet state, which is significant in its photochemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitronaphthalene
- 1-Nitronaphthalene
- 2-Methyl-2-nitronaphthalene
Comparison
2-Methyl-1-nitronaphthalene is unique due to the position of its methyl and nitro groups, which influence its chemical reactivity and physical properties. Compared to 2-nitronaphthalene and 1-nitronaphthalene, it has a lower triplet quantum yield, indicating differences in its photophysical behavior. The presence of the methyl group also affects its solubility and stability compared to its non-methylated counterparts .
Properties
IUPAC Name |
2-methyl-1-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNWACYOILBFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C11H9NO2 | |
Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID2025761 | |
Record name | 1-Nitro-2-methylnaphthalene | |
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Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-nitro-2-methylnaphthalene is a yellow solid. (NTP, 1992) | |
Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
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Boiling Point |
370 °F at 20 mmHg (NTP, 1992) | |
Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
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CAS No. |
881-03-8, 92538-34-6 | |
Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
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Record name | 2-Methyl-1-nitronaphthalene | |
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Record name | 2-Methyl-1-nitronaphthalene | |
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Record name | Naphthalene, 2-methyl-1-nitro- | |
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Record name | 2-METHYL-1-NITRONAPHTHALENE | |
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Record name | Naphthalene, 2-methyl-1-nitro- | |
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Record name | 1-Nitro-2-methylnaphthalene | |
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Record name | 2-methyl-1-nitronaphthalene | |
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Record name | 2-METHYL-1-NITRONAPHTHALENE | |
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Melting Point |
174 to 180 °F (NTP, 1992) | |
Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methyl-1-nitronaphthalene behave under atmospheric conditions?
A1: [] Photolysis is the dominant atmospheric degradation pathway for this compound. This means sunlight breaks down the compound in the atmosphere. In contrast, 3-nitrobiphenyl, another nitroarene, doesn't undergo photolysis under similar conditions [].
Q2: How does the photoreactivity of this compound compare to similar compounds?
A2: Interestingly, this compound exhibits significantly higher photoreactivity compared to 1-nitronaphthalene and 2-nitronaphthalene [, ]. This difference is attributed to the methyl group in the ortho position, which influences the molecule's conformation and ultimately its photodegradation and triplet quantum yields [].
Q3: What role does the triplet state play in the photochemistry of this compound?
A3: Research suggests that the population of the triplet state in this compound is lower compared to 1-nitronaphthalene and 2-nitronaphthalene []. This difference is linked to the molecule's conformational heterogeneity, specifically the nitro-aromatic torsion angle, which affects the energy gap and spin-orbit coupling interaction between the excited singlet and triplet states [, ].
Q4: Is this compound genotoxic?
A4: Unlike some other nitrated polycyclic aromatic hydrocarbons, this compound, along with 1-nitronaphthalene and 9-nitroanthracene, did not exhibit genotoxic effects in the SOS chromotest using Escherichia coli PQ37 [, ]. This test assesses a compound's ability to induce the SOS response, a DNA repair mechanism, in bacteria, which is indicative of potential genotoxicity.
Q5: How does the presence of a methyl group affect the proton magnetic resonance spectrum of nitronaphthalenes?
A5: The addition of a methyl group, particularly in the ortho position of this compound, influences the proton magnetic resonance spectrum []. This effect is attributed to steric crowding, which alters the proximity effect of the nitro group on the peri-hydrogen, leading to changes in the observed chemical shifts [].
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